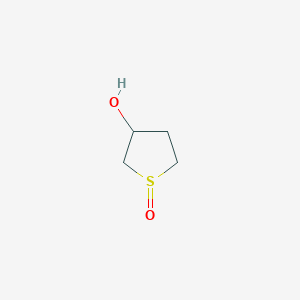
3-Hydroxy-1lambda~4~-thiolan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxytetrahydrothiophene1-oxide is an organosulfur compound with the molecular formula C4H8OS It is a derivative of tetrahydrothiophene, featuring a hydroxyl group and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxytetrahydrothiophene1-oxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically involves the use of a catalyst such as alumina to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxytetrahydrothiophene1-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxytetrahydrothiophene1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: Reduction reactions can revert it back to tetrahydrothiophene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
3-Hydroxytetrahydrothiophene1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxytetrahydrothiophene1-oxide involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the hydroxyl and oxide groups.
Sulfolane: A sulfone derivative with similar structural features.
Thiophene: An unsaturated analog with a similar sulfur-containing ring structure.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
92630-07-4 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
1-oxothiolan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4-1-2-7(6)3-4/h4-5H,1-3H2 |
Clé InChI |
MCFCMEPCEDMEIY-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


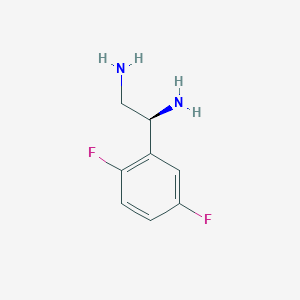
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
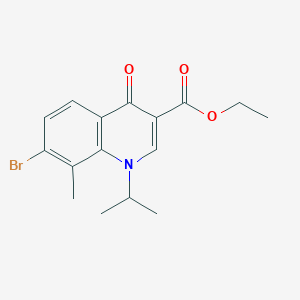
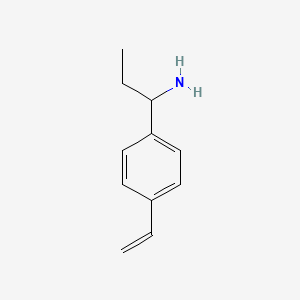
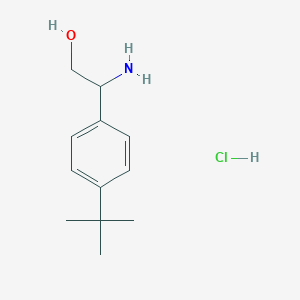

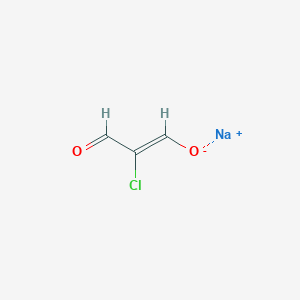
![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
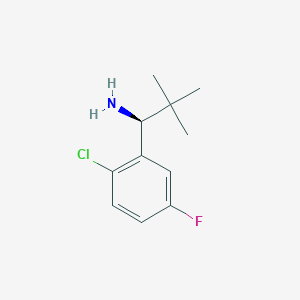
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
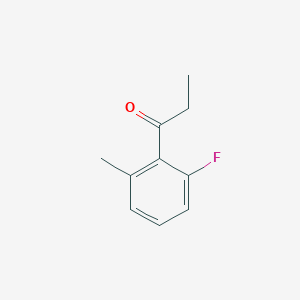
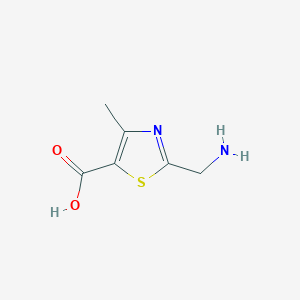
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
